5-((4-Ethoxy-3-methoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Ethoxy-3-methoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H29N5O4S and its molecular weight is 447.55. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Some derivatives of 1,2,4-triazole have been synthesized and assessed for their antimicrobial activities. These compounds have shown good to moderate activities against various microorganisms. This suggests that structurally related compounds, including those with a thiazolo[3,2-b][1,2,4]triazol moiety, could possess potential antimicrobial properties and serve as a basis for the development of new antimicrobial agents (Bektaş et al., 2007).
Anticancer and EGFR Inhibition
Benzimidazole derivatives bearing a 1,2,4-triazole ring have been studied for their anti-cancer properties through EGFR inhibition. This research demonstrates the potential for compounds with similar structures to serve as leads in the development of new cancer therapies, specifically targeting the EGFR pathway (Karayel, 2021).
Serotonin Receptor Antagonism
Derivatives incorporating the 1,2,4-triazole motif have also been explored for their activity as serotonin receptor antagonists. This is indicative of their potential use in the study of neurotransmitter systems and the development of drugs targeting serotonin receptors for the treatment of psychiatric and neurological disorders (Watanabe et al., 1992).
Analgesic and Anti-inflammatory Agents
The synthesis of novel compounds derived from visnaginone and khellinone, incorporating the thiazolopyrimidine structure, has demonstrated significant analgesic and anti-inflammatory activities. This research suggests the potential for compounds with similar structural features to be developed as new analgesic and anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Neurotransmitter Receptor Studies
Compounds with piperazine components have been evaluated as radioligands for studying 5-HT1A receptors in the brain, offering insights into the role of these receptors in various psychological and neurological conditions. This underscores the utility of structurally related compounds in neuroscientific research and the development of diagnostic tools (Hume et al., 1994).
Mechanism of Action
Target of Action
Without specific information, it’s hard to identify the exact targets of this compound. Triazoles have been extensively studied for more than a century due to their remarkable properties, making them promising candidates for drug development and treatment of various diseases .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, some triazole derivatives are known to inhibit certain enzymes, which could lead to therapeutic effects .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many triazole derivatives are known to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some triazole derivatives are known to have anticancer, antimicrobial, anti-inflammatory, and many other effects .
Properties
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-4-30-16-6-5-15(13-17(16)29-3)18(25-9-7-24(8-10-25)11-12-27)19-20(28)26-21(31-19)22-14(2)23-26/h5-6,13,18,27-28H,4,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUQLBUVPAPJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)CCO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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